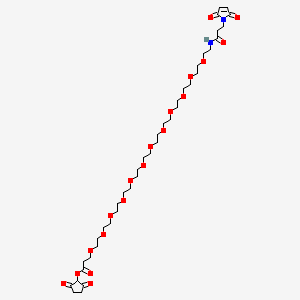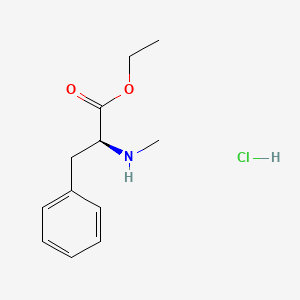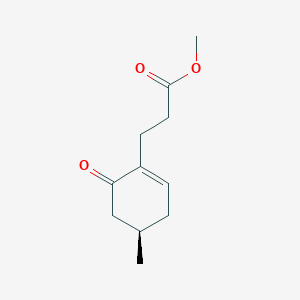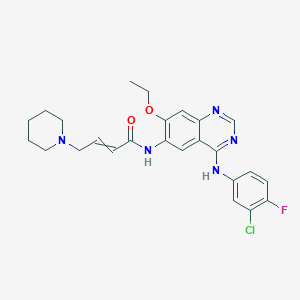
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often involves the use of high-throughput screening techniques and automated synthesis processes to optimize yield and purity. The compound can be produced in large quantities using continuous flow reactors and other advanced manufacturing technologies .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring. These derivatives often exhibit unique chemical and biological properties .
Applications De Recherche Scientifique
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron donor, which allows it to participate in redox reactions and influence the electronic properties of materials. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Known for its anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA).
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Used as an n-type dopant in organic electronics.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its strong electron-donating properties and its ability to participate in a wide range of chemical reactions. Its versatility in both chemical and biological applications makes it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
769-15-3 |
|---|---|
Formule moléculaire |
C9H13N2+ |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C9H12N2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3/p+1 |
Clé InChI |
GEPFDEGNEBYCSR-UHFFFAOYSA-O |
SMILES canonique |
C[NH+]1CN(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)




